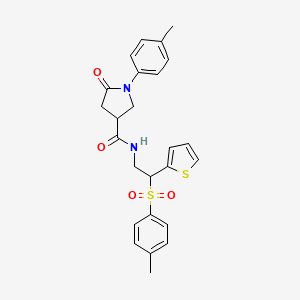
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research because of its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its therapeutic potential in treating several diseases.
Mecanismo De Acción
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide acts as a covalent inhibitor of BTK by binding to a cysteine residue in the active site of the enzyme. This leads to the inhibition of B-cell receptor signaling and subsequent suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to be a potent inhibitor of BTK, leading to the suppression of B-cell activation, proliferation, and survival. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide. One potential direction is the development of more potent and selective inhibitors of BTK. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including autoimmune diseases, B-cell malignancies, and allergies. Additionally, the potential use of this compound in combination with other drugs for the treatment of these diseases should be explored. Finally, the development of new synthetic methods for the production of this compound should be investigated to improve its accessibility for scientific research.
Métodos De Síntesis
The synthesis of 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide involves several steps. The first step is the reaction of p-tolylacetic acid with thionyl chloride to form p-tolylacetyl chloride. The second step is the reaction of p-tolylacetyl chloride with 2-(thiophen-2-yl)ethylamine to form N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide. The third step is the reaction of N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide with p-toluenesulfonyl chloride to form N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide p-toluenesulfonate. The final step is the reaction of N-(2-(thiophen-2-yl)ethyl)-p-tolylacetamide p-toluenesulfonate with pyrrolidine-3-carboxylic acid to form 5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK plays a critical role in the development and survival of B-cells, which are involved in several diseases, including autoimmune diseases, B-cell malignancies, and allergies.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S2/c1-17-5-9-20(10-6-17)27-16-19(14-24(27)28)25(29)26-15-23(22-4-3-13-32-22)33(30,31)21-11-7-18(2)8-12-21/h3-13,19,23H,14-16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLELIMGOYYAOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-N-(2-(thiophen-2-yl)-2-tosylethyl)-1-(p-tolyl)pyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

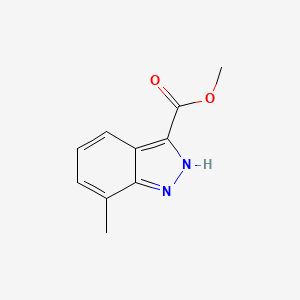


![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)

![2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B3005983.png)

![9-Bromodispiro[3.0.35.14]nonane](/img/structure/B3005986.png)
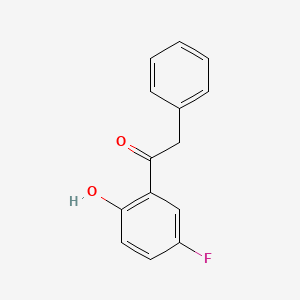
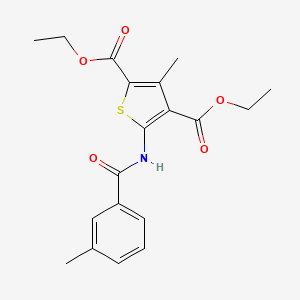
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)
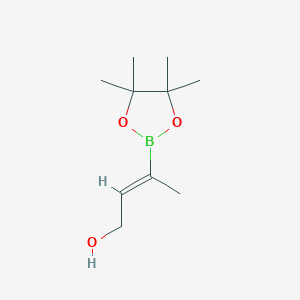
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)